1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves the following steps:
Piperazine Formation: The final step involves the reaction of the nitro-benzyl and trimethoxy-benzyl intermediates with piperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent for the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine would depend on its specific biological activity. Generally, piperazine derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The nitro and methoxy groups may play a role in modulating the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitro-benzyl)-4-benzyl-piperazine: Lacks the methoxy groups, which may affect its biological activity.
1-(2,3,4-Trimethoxy-benzyl)-4-benzyl-piperazine: Lacks the nitro group, which may affect its biological activity.
1-(3-Nitro-benzyl)-4-(2,3,4-trimethoxy-phenyl)-piperazine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
1-[(3-Nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both nitro and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.
Properties
Molecular Formula |
C21H27N3O5 |
---|---|
Molecular Weight |
401.5g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H27N3O5/c1-27-19-8-7-17(20(28-2)21(19)29-3)15-23-11-9-22(10-12-23)14-16-5-4-6-18(13-16)24(25)26/h4-8,13H,9-12,14-15H2,1-3H3 |
InChI Key |
FPYOPAQZSIVYCB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.